molecular formula C10H10Br4 B1329692 1,4-Bis(1,2-dibromoethyl)benzene CAS No. 25393-98-0

1,4-Bis(1,2-dibromoethyl)benzene

Cat. No.: B1329692
CAS No.: 25393-98-0
M. Wt: 449.8 g/mol
InChI Key: KDBQQANTDCVPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(1,2-dibromoethyl)benzene (CAS: 25393-98-0) is a brominated aromatic compound with the molecular formula C₁₀H₁₀Br₄ and a molecular weight of 449.8 g/mol. It features a benzene ring substituted at the para positions with two 1,2-dibromoethyl groups. The compound has a melting point of 156°C and is primarily utilized as a brominated flame retardant (BFR) due to its high bromine content (≈71% by mass), which enhances its efficacy in suppressing combustion .

Preparation Methods

Bromination of E-Divinylbenzene

Method Overview

The most commonly reported synthetic route to 1,4-Bis(1,2-dibromoethyl)benzene involves the bromination of E-divinylbenzene. This reaction introduces bromine atoms across the vinyl double bonds, converting them into dibromoethyl substituents on the benzene ring.

  • Starting Material: E-divinylbenzene (1,4-divinylbenzene)
  • Reagent: Bromine (Br2)
  • Solvent: Typically an inert organic solvent such as dichloromethane or carbon tetrachloride
  • Conditions: Controlled temperature, often at or below room temperature to avoid side reactions
  • Outcome: Addition of bromine across the double bonds yields this compound

This method is favored due to its straightforwardness and relatively high yield. The bromination proceeds via electrophilic addition, and the product is isolated as a solid, typically stored under inert atmosphere due to air sensitivity.

Reaction Scheme

$$
\text{E-divinylbenzene} + 2 \text{Br}_2 \rightarrow \text{this compound}
$$

Research Findings

  • The compound synthesized by this method is sensitive to air and light, requiring storage under inert gas.
  • Structural analogs such as 1,4-dibromo-2,5-bis(bromomethyl)benzene have been studied for polymorphic behavior, indicating the importance of crystallization conditions in obtaining pure phases.
  • The bromination reaction is typically high yielding and reproducible, making it a standard approach in research and industrial settings.

Electrochemical Bromination of 1,4-Dimethylbenzene Derivatives

Method Overview

An alternative preparation method involves electrochemical bromination, which can selectively brominate methyl groups on aromatic rings to form dibromoethyl substituents.

Experimental Procedure (Representative)

  • A solution of 1,4-dimethylbenzene is subjected to electrolysis in the presence of bromide ions.
  • The applied charge controls the degree of bromination, allowing selective formation of dibromoethyl groups.
  • The product is isolated by standard purification techniques.

Advantages

  • High selectivity and yield
  • Environmentally friendly compared to direct bromine addition
  • Fine control over bromination degree by adjusting electrolysis parameters

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield/Notes
Bromination of E-divinylbenzene E-divinylbenzene Br2 in organic solvent, controlled temperature High yield; product sensitive to air/light
Electrochemical Bromination 1,4-Dimethylbenzene Electrolysis with bromide ions High yield (70–90%); selective bromination
Stock Solution Preparation Pure this compound DMSO, PEG300, Tween 80, corn oil For research formulations; requires clarity

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,2-dibromoethyl)benzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like dimethyl sulfoxide.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted benzene derivatives, such as 1,4-bis(1,2-hydroxyethyl)benzene or 1,4-bis(1,2-aminoethyl)benzene.

    Elimination Reactions: The major products are alkenes, such as 1,4-divinylbenzene.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
1,4-Bis(1,2-dibromoethyl)benzene is primarily utilized as a precursor in organic synthesis. The bromine atoms in its structure can be substituted with various nucleophiles, facilitating the creation of more complex organic molecules. Common nucleophilic substitution reactions involve hydroxide ions, amines, or thiols, leading to products such as 1,4-bis(1,2-hydroxyethyl)benzene or 1,4-bis(1,2-aminoethyl)benzene.

Material Science

Polymer Production
This compound plays a significant role in material science by serving as a precursor for the synthesis of specialized polymers. Its ability to undergo substitution reactions allows for the modification of polymer properties to achieve desired characteristics such as thermal stability and flame retardancy. The brominated nature of the compound also contributes to its application in developing flame-retardant materials .

Biological Studies

Model Compound for Toxicological Research
this compound is used as a model compound in biological studies to investigate the effects of brominated organic compounds on living organisms. Its structure allows researchers to explore how bromination influences biological activity and toxicity. Studies have shown that compounds with similar structures can exhibit significant toxicological effects on various biological systems .

Medicinal Chemistry

Potential Pharmaceutical Applications
Research is ongoing into the potential medicinal applications of this compound. Its reactivity makes it a candidate for developing new pharmaceuticals that target specific biological pathways. Investigations into its pharmacological properties may lead to the discovery of novel therapeutic agents .

Case Study 1: Synthesis of Substituted Benzene Derivatives

In a study focusing on nucleophilic substitution reactions involving this compound, researchers demonstrated that using sodium hydroxide as a nucleophile resulted in high yields of substituted benzene derivatives. The reaction was conducted in ethanol at room temperature over several hours, showcasing the compound's utility in synthesizing complex organic molecules.

Case Study 2: Flame Retardant Polymers

Another investigation highlighted the use of this compound in producing flame-retardant polymers. The study revealed that incorporating this compound into polymer matrices significantly improved their fire resistance properties without compromising mechanical strength .

Case Study 3: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of brominated compounds similar to this compound on amphibians. The findings indicated that exposure led to observable changes in regenerative processes and overall health in test subjects .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Organic SynthesisPrecursor for complex organic molecules through nucleophilic substitutionHigh yields of substituted benzene derivatives
Material ScienceUsed in polymer production for enhanced thermal stability and flame retardancyImproved fire resistance without loss of mechanical strength
Biological StudiesModel compound for studying toxicological effects on biological systemsSignificant impacts on regeneration and health in amphibians
Medicinal ChemistryPotential precursor for developing new pharmaceuticals targeting specific pathwaysOngoing research into pharmacological properties

Mechanism of Action

The mechanism of action of 1,4-Bis(1,2-dibromoethyl)benzene involves its ability to undergo substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural Analogues

a. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (DBDBECH; CAS: 1630193-77-9)

  • Structure : Cyclohexane backbone with two dibromoethyl groups.
  • DBDBECH has been prioritized for environmental fate studies (e.g., water solubility, soil mobility) due to concerns about persistence .

b. 4-(1,2-Dibromoethyl)-1,2-dibromocyclohexane (DBE-DBCH)

  • Structure : Similar cyclohexane core but with alternating dibromo substituents.
  • Applications: Detected in indoor environments and food, raising concerns about bioaccumulation. Its detection frequency parallels trends observed for other novel BFRs like EH-TBB and BTBPE .

c. 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE; CAS: 37853-59-1)

  • Structure: Ethane linker between two tribromophenoxy groups.
  • Performance : Higher molecular weight (≈971 g/mol) and bromine content (≈70%) make it comparable in flame-retardant efficiency but structurally distinct due to ether linkages .

Physicochemical Properties

Compound Molecular Weight (g/mol) Bromine Content (%) Melting Point (°C) Key Applications
1,4-Bis(1,2-dibromoethyl)benzene 449.8 ~71 156 Flame retardants, polymers
DBDBECH ~449.6* ~71 Not reported Under investigation as BFR
BTBPE 971.3 ~70 223–225 Electronics, textiles
TBBPA-BDBPE 943.2 ~67 Not reported Epoxy resins, circuit boards

*Estimated based on molecular formula.

Key Observations :

  • The target compound’s aromatic backbone likely confers greater thermal stability than cyclohexane-based analogues (e.g., DBDBECH), making it suitable for high-temperature applications.
  • Bromine content is comparable across analogues (~67–71%), but structural differences influence degradation pathways and environmental persistence .

Environmental and Health Considerations

  • Persistence: Cyclohexane-based compounds (e.g., DBDBECH) may exhibit higher soil mobility due to reduced hydrophobicity compared to aromatic derivatives.
  • Toxicity: Limited data exist for the target compound, but structurally similar BFRs like BTBPE and TBBPA-BDBPE are linked to endocrine disruption and neurotoxicity .
  • Regulatory Status : DBDBECH is recommended for extensive fate studies by the National Toxicology Program (NTP), highlighting regulatory interest in brominated cyclohexanes .

Biological Activity

1,4-Bis(1,2-dibromoethyl)benzene, also known as bis(2-bromoethyl)benzene, is a brominated aromatic compound that has garnered attention due to its potential biological activities and implications in environmental health. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, toxicological effects, and potential applications.

  • Chemical Formula : C10H10Br4
  • Molecular Weight : 392.01 g/mol
  • Appearance : Off-white crystalline solid
  • Melting Point : 72-73 °C
  • Purity : >90% .

This compound is primarily studied for its potential as a flame retardant and its interactions with biological systems. The presence of multiple bromine atoms suggests it may act as a crosslinking agent in polymers and could influence cellular mechanisms through various pathways:

  • Endocrine Disruption : Brominated compounds like this compound are known for their potential to disrupt endocrine functions. They can mimic natural hormones and interfere with hormonal signaling pathways, potentially leading to developmental and reproductive issues .
  • Toxicological Effects : Research indicates that compounds with similar structures can induce cytotoxicity and genotoxicity. The mechanisms may involve oxidative stress and the formation of reactive oxygen species (ROS), which can damage cellular components including DNA .

Toxicological Studies

Several studies have reported on the toxicological effects of brominated flame retardants (BFRs), including this compound. Key findings include:

  • In Vitro Studies : Laboratory studies have demonstrated that exposure to BFRs can lead to cell death in various cell lines. For example, a study indicated significant cytotoxic effects at concentrations above 10 µM .
  • In Vivo Studies : Animal studies have shown adverse effects including developmental toxicity and neurobehavioral changes in offspring following maternal exposure to BFRs. These findings suggest that such compounds can have long-term impacts on health .

Case Study 1: Endocrine Disruption

A study examining the effects of brominated flame retardants on hormone levels in rats found that exposure to high doses of BFRs resulted in altered thyroid hormone levels and reproductive organ development. This highlights the potential risks associated with environmental exposure to compounds like this compound.

Case Study 2: Genotoxicity Assessment

Research assessing the genotoxic potential of various BFRs revealed that this compound induced DNA strand breaks in cultured human cells. This suggests a mechanism by which this compound could contribute to carcinogenesis through direct DNA damage .

Environmental Impact

The environmental persistence of brominated compounds raises concerns regarding bioaccumulation and ecological toxicity. Studies have shown that these compounds can accumulate in fatty tissues of animals and may enter the food chain, posing risks to wildlife and human health alike.

PropertyValue
Chemical FormulaC10H10Br4
Molecular Weight392.01 g/mol
Melting Point72-73 °C
Endocrine DisruptionYes
GenotoxicityYes
CytotoxicitySignificant at >10 µM

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 1,4-Bis(1,2-dibromoethyl)benzene?

  • Methodological Answer :

  • Gas Chromatography (GC) : Monitor purity by analyzing retention times and peak homogeneity during synthesis .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C-Br stretches) using solutions in CCl₄ or CS₂, as demonstrated for structurally related brominated aromatics .
  • Melting Point Analysis : Compare observed melting points (e.g., 156°C) with literature values to assess consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Reactivity Precautions : Avoid exposure to strong bases (e.g., KOH), which may induce hazardous decomposition .
  • Waste Management : Segregate brominated waste and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How should researchers design a synthesis route for this compound?

  • Methodological Answer :

  • Bromination Optimization : Control stoichiometry and reaction temperature to avoid over-bromination or side products.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation or moisture interference.
  • Progress Monitoring : Employ thin-layer chromatography (TLC) or GC to track reaction completion .
  • Purification : Recrystallize using solvents compatible with the compound’s melting point (156°C) .

Advanced Research Questions

Q. How can environmental persistence and mobility of this compound be systematically evaluated?

  • Methodological Answer :

  • Partition Coefficients : Measure octanol-water (log Kow) to predict bioaccumulation potential.
  • Soil Mobility Studies : Use batch equilibrium experiments to assess adsorption/desorption in different soil types .
  • Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light (e.g., 254 nm). Analyze products via HPLC or GC-MS, as applied to similar sulfonated aromatics .

Q. What strategies resolve contradictions in reported thermal decomposition products of this compound?

  • Methodological Answer :

  • Controlled Decomposition : Use thermogravimetric analysis coupled with FTIR (TGA-FTIR) to identify volatile products in real-time.
  • Computational Modeling : Apply density functional theory (DFT) to predict plausible degradation pathways and cross-validate with experimental data .
  • Comparative Studies : Replicate conflicting experiments under identical conditions (temperature, atmosphere) to isolate variables .

Q. How can photodegradation mechanisms of this compound be elucidated?

  • Methodological Answer :

  • Steady-State Photolysis : Irradiate the compound in solvents like acetonitrile at 254 nm. Use radical quenchers (e.g., TEMPO) to probe reaction pathways .
  • Product Identification : Employ GC-MS or NMR to characterize intermediates (e.g., brominated radicals or Fries rearrangement products).
  • Acid Quantification : Titrate photolyzed solutions to quantify acid generation, a common byproduct in aryl bromide photolysis .

Q. How should discrepancies in spectroscopic data (e.g., NMR/IR) for derivatives of this compound be addressed?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography (as used for imidazole complexes in ) to resolve ambiguous signals.

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of derivatives to rule out impurities.
  • Solvent Effects : Compare spectra in deuterated vs. non-deuterated solvents to identify solvent-induced shifts .

Q. Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Advanced questions emphasize mechanistic studies, environmental fate, and data reconciliation.
  • Methodologies are adapted from analogous compounds (e.g., dibrominated cyclohexanes , sulfonated benzenes ).

Properties

IUPAC Name

1,4-bis(1,2-dibromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBQQANTDCVPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)Br)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948250
Record name 1,4-Bis(1,2-dibromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25393-98-0
Record name 1,4-Bis(1,2-dibromoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25393-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(1,2-dibromoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025393980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bis(1,2-dibromoethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(1,2-dibromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(1,2-dibromoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Bis(1,2-dibromoethyl)benzene
1,4-Bis(1,2-dibromoethyl)benzene
1,4-Bis(1,2-dibromoethyl)benzene
1,4-Bis(1,2-dibromoethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.